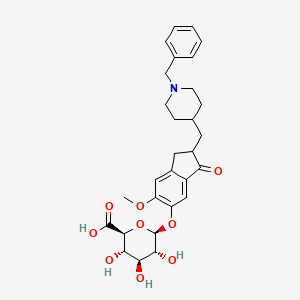

6-o-Desmethyldonepezil glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJDLRRGLWFUSI-XDBQMMMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747560 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220170-73-0 | |

| Record name | 6-o-Desmethyldonepezil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-O-Desmethyldonepezil Glucuronide: A Comprehensive Technical Guide

This guide provides an in-depth exploration of 6-O-desmethyldonepezil glucuronide, a principal metabolite of the widely prescribed Alzheimer's disease medication, Donepezil. Designed for researchers, scientists, and professionals in drug development, this document delineates the metabolic journey of Donepezil to its glucuronidated conjugate, its physicochemical characteristics, and the analytical methodologies requisite for its quantification in biological matrices.

Introduction: The Significance of a Major Metabolite

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a centrally acting reversible inhibitor of the enzyme acetylcholinesterase.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. The biotransformation of Donepezil is extensive, leading to several metabolites. Among these, 6-O-desmethyldonepezil and its subsequent glucuronidated form, 6-O-desmethyldonepezil glucuronide, are of significant interest due to their prevalence and contribution to the overall clearance of the parent drug.[2][3] Understanding the formation and fate of this major metabolite is paramount for a comprehensive grasp of Donepezil's disposition in the body, which in turn informs dosing strategies, drug-drug interaction potential, and the interpretation of pharmacokinetic data in diverse patient populations.

Physicochemical Properties

6-O-desmethyldonepezil glucuronide is a more polar and water-soluble compound than its precursor, a common characteristic of glucuronidated metabolites facilitating their renal excretion.

| Property | Value | Source |

| Chemical Formula | C29H35NO9 | [4][5] |

| Molecular Weight | 541.6 g/mol | [4][5] |

| CAS Number | 220170-73-0 | [4][6] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4] |

Metabolic Pathway: From Donepezil to its Glucuronide Conjugate

The formation of 6-O-desmethyldonepezil glucuronide is a two-step process, primarily occurring in the liver.[1] This metabolic cascade is crucial for the detoxification and elimination of Donepezil.

Step 1: O-Demethylation

The initial and rate-limiting step is the O-dealkylation of Donepezil at the 6-position of the indanone ring, yielding the active metabolite 6-O-desmethyldonepezil.[7] This reaction is predominantly catalyzed by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[1][2][8] The involvement of these key drug-metabolizing enzymes underscores the potential for genetic polymorphisms and drug-drug interactions to influence Donepezil's metabolism.[9]

Step 2: Glucuronidation

The newly formed hydroxyl group on 6-O-desmethyldonepezil serves as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the metabolite, forming 6-O-desmethyldonepezil glucuronide.[2][8] This Phase II metabolic reaction significantly increases the hydrophilicity of the molecule, preparing it for efficient elimination from the body, primarily via the kidneys.[3]

Donepezil Metabolic Pathway

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of 6-O-desmethyldonepezil glucuronide in biological samples, such as plasma and urine, is essential for pharmacokinetic studies. Due to its low concentrations and the complexity of the biological matrix, a highly sensitive and selective analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[10]

Sample Preparation

The primary objective of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. A robust and reproducible extraction method is critical for accurate quantification.

Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the analyte) to correct for extraction variability.

-

Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of 6-O-desmethyldonepezil glucuronide.

Table 2: Typical LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from other metabolites and endogenous components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

The specific MRM transitions for 6-O-desmethyldonepezil glucuronide would need to be optimized, but would be based on its molecular weight and fragmentation pattern.

Analytical Workflow

Conclusion

6-O-desmethyldonepezil glucuronide is a critical component in the metabolic profile of Donepezil. A thorough understanding of its formation, properties, and analytical determination is indispensable for drug development professionals and researchers in the field of neuropharmacology. The methodologies outlined in this guide provide a robust framework for the accurate assessment of this major metabolite, contributing to a more complete picture of Donepezil's pharmacology and facilitating the development of safer and more effective therapies for Alzheimer's disease.

References

-

Jain, D. S., et al. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1035-1043. [Link]

-

Kim, H., et al. (2020). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. Journal of Pharmaceutical and Biomedical Analysis, 178, 112919. [Link]

-

U.S. Food and Drug Administration. (n.d.). Donepezil Hydrochloride. FDA. [Link]

-

PharmGKB. (n.d.). Donepezil. [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. [Link]

-

Patel, D. P., et al. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1035-1043. [Link]

-

Thour, A., & Marwaha, R. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-o-Desmethyldonepezil glucuronide. PubChem. [Link]

-

Lee, H., et al. (2023). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Metabolites, 13(1), 100. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-O-Desmethyl Donepezil b-D-Glucuronide. PubChem. [Link]

-

Mihara, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(3), 241-251. [Link]

-

Szymański, P., & Markuszewski, M. J. (2021). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. Molecules, 26(11), 3345. [Link]

-

Kim, H., et al. (2020). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. Journal of Pharmaceutical and Biomedical Analysis, 178, 112919. [Link]

-

Sharma, K., & Singh, S. (2019). Method Development and Validation of Donepezil Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 10(6), 2865-2869. [Link]

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-o-Desmethyldonepezil glucuronide | C29H35NO9 | CID 71315758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 6-O-Desmethyl Donepezil Glucuronide (Mixture of Diastereomers) | CAS No- 220170-73-0 | NA [chemicea.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

6-O-Desmethyldonepezil Glucuronide: A Comprehensive Technical Guide to a Key Donepezil Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, leading to a variety of derivatives. Among these, 6-O-desmethyldonepezil glucuronide emerges as a significant product of Phase II conjugation. This in-depth technical guide provides a comprehensive exploration of this metabolite, from its biochemical genesis to its analytical quantification. We will delve into the enzymatic pathways governing its formation, detailed protocols for its synthesis and isolation, and a critical discussion of its potential clinical relevance. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to investigate the role of 6-O-desmethyldonepezil glucuronide in the broader context of donepezil's pharmacology and toxicology.

Introduction: The Metabolic Fate of Donepezil

Donepezil, a centrally acting reversible inhibitor of acetylcholinesterase, effectively increases acetylcholine levels in the brain, thereby alleviating some of the cognitive symptoms of Alzheimer's disease.[1] Following oral administration, donepezil is well-absorbed and subsequently undergoes extensive metabolism primarily in the liver.[1] This biotransformation occurs through three main pathways: cytochrome P450 (CYP) mediated oxidation (catalyzed by CYP2D6 and CYP3A4), N-oxidation, and subsequent glucuronidation.[1] These processes generate four major metabolites, with 6-O-desmethyldonepezil being a key pharmacologically active intermediate.[1][2] This phenolic metabolite is then further conjugated with glucuronic acid to form 6-O-desmethyldonepezil glucuronide, a more water-soluble compound readily targeted for excretion.[3] Understanding the formation, quantification, and potential biological activities of this glucuronide metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profiling of donepezil.

The Biochemical Pathway: From Donepezil to its Glucuronide Conjugate

The formation of 6-O-desmethyldonepezil glucuronide is a two-step process, beginning with Phase I metabolism of the parent drug, followed by Phase II conjugation.

Phase I Metabolism: The Genesis of 6-O-Desmethyldonepezil

The initial and rate-limiting step in the formation of the glucuronide's precursor is the O-demethylation of donepezil at the 6-position of the indanone ring. This reaction is primarily catalyzed by the cytochrome P450 isoenzymes CYP2D6 and, to a lesser extent, CYP3A4.[1] The product of this reaction, 6-O-desmethyldonepezil, is itself an active metabolite, exhibiting acetylcholinesterase inhibitory activity.[2]

Phase II Metabolism: The Glucuronidation of 6-O-Desmethyldonepezil

The phenolic hydroxyl group of 6-O-desmethyldonepezil serves as a substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the substrate.[4] This conjugation reaction results in the formation of 6-O-desmethyldonepezil glucuronide, a more polar and readily excretable compound.[3] While the specific UGT isoforms responsible for the glucuronidation of 6-O-desmethyldonepezil have not been definitively identified in the literature, UGT1A1 and UGT2B7 are known to be involved in the glucuronidation of a wide range of phenolic compounds and are likely candidates.[5][6][7]

Synthesis of 6-O-Desmethyldonepezil Glucuronide: A Methodological Approach

Proposed Synthetic Protocol (Koenigs-Knorr Reaction)

This protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Protection of 6-O-Desmethyldonepezil

-

Protect the secondary amine of the piperidine ring of 6-O-desmethyldonepezil with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Purify the protected intermediate by column chromatography.

Step 2: Glycosylation

-

Dissolve the protected 6-O-desmethyldonepezil in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a silver salt, such as silver carbonate or silver triflate, as a promoter.[8]

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite to remove the silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected glucuronide by column chromatography.

Step 3: Deprotection

-

Dissolve the purified protected glucuronide in a mixture of methanol and tetrahydrofuran.

-

Add a solution of lithium hydroxide in water and stir at room temperature for 2-4 hours to hydrolyze the methyl ester and the acetyl groups.

-

Neutralize the reaction mixture with an acidic resin.

-

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purify the final product, 6-O-desmethyldonepezil glucuronide, by preparative high-performance liquid chromatography (HPLC).

Analytical Quantification in Biological Matrices

Accurate and sensitive quantification of 6-O-desmethyldonepezil glucuronide in biological matrices such as plasma and urine is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.[9][10]

Sample Preparation: Extraction from Plasma

A robust sample preparation is critical to remove interfering substances and concentrate the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed for donepezil and its metabolites.[9][11]

4.1.1. Liquid-Liquid Extraction (LLE) Protocol

-

To 200 µL of plasma, add an internal standard solution.

-

Add 1 mL of a mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v).[10]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

4.1.2. Solid-Phase Extraction (SPE) Protocol

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

-

Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[11]

LC-MS/MS Analysis

Chromatographic Conditions (Example)

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from other metabolites and endogenous components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

6-O-Desmethyldonepezil Glucuronide: Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally.

-

Internal Standard: To be selected based on structural similarity and retention time.

-

Indirect Quantification via Hydrolysis

Due to the limited commercial availability of the 6-O-desmethyldonepezil glucuronide standard, an alternative quantification approach involves the enzymatic hydrolysis of the glucuronide back to its aglycone, 6-O-desmethyldonepezil, which is commercially available.[12]

Hydrolysis Protocol

-

To a plasma or urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme.[13]

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 2-18 hours) to ensure complete hydrolysis.[13]

-

Stop the reaction by adding a strong acid or by proceeding directly to the extraction step.

-

Quantify the resulting 6-O-desmethyldonepezil using a validated LC-MS/MS method.

-

The concentration of the glucuronide can be calculated by subtracting the concentration of the free 6-O-desmethyldonepezil in a non-hydrolyzed sample from the total concentration in the hydrolyzed sample.

Pharmacokinetic Profile and Clinical Significance

The pharmacokinetic profile of 6-O-desmethyldonepezil glucuronide is not as well-characterized as that of the parent drug or its primary active metabolites. However, based on the principles of drug metabolism, several key aspects can be inferred.

| Parameter | Donepezil | 6-O-Desmethyldonepezil | 6-O-Desmethyldonepezil Glucuronide |

| Primary Route of Formation | - | CYP2D6, CYP3A4 | UGTs |

| Pharmacological Activity | Active (AChE Inhibitor) | Active (AChE Inhibitor) | Likely Inactive (to be confirmed) |

| Water Solubility | Moderate | Moderate | High |

| Primary Route of Elimination | Renal and Fecal | Further Metabolism/Excretion | Renal |

| Plasma Concentration | High | Low[2] | Variable, excreted in urine[3] |

Table 1: Comparative Properties of Donepezil and its Key Metabolites

Pharmacological Activity

Generally, glucuronidation is a detoxification pathway that renders compounds pharmacologically inactive and facilitates their excretion.[14] However, there are notable exceptions where glucuronide conjugates retain or even exhibit enhanced pharmacological activity, such as with morphine-6-glucuronide.[14][15] The pharmacological activity of 6-O-desmethyldonepezil glucuronide has not been extensively studied. Given its increased polarity, it is less likely to cross the blood-brain barrier and exert a central effect. However, its potential for peripheral activity or interaction with other biological systems cannot be entirely ruled out without empirical evidence.

Clinical Relevance

The formation of 6-O-desmethyldonepezil glucuronide is a significant elimination pathway for donepezil.[3] Therefore, factors that influence the activity of CYP2D6, CYP3A4, and the relevant UGT isoforms can impact the overall clearance of donepezil and the plasma concentrations of both the parent drug and its active metabolites. Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug response and the potential for adverse effects. Monitoring the levels of 6-O-desmethyldonepezil and its glucuronide conjugate could provide valuable insights into an individual's metabolic phenotype and help in personalizing donepezil therapy.

Future Directions and Conclusion

While 6-O-desmethyldonepezil glucuronide is recognized as a major metabolite of donepezil, several areas warrant further investigation. Elucidating the specific UGT isoforms involved in its formation would allow for a more precise prediction of drug-drug interactions and the impact of genetic polymorphisms. Furthermore, a thorough investigation into the potential pharmacological or toxicological activity of this glucuronide conjugate would provide a more complete understanding of donepezil's overall biological effects.

References

- Pilli, N. R., Inamadugu, J. K., Kondreddy, N., Karra, V. K., Damaramadugu, R., & Seshagiri Rao, J. V. L. N. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application.

- Shams, M. E., & Ganti, S. (2023). Donepezil. In StatPearls.

- Bae, S. K., Lee, H. W., Kim, D. H., Lee, I., & Kim, Y. C. (2019). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. Journal of Pharmaceutical and Biomedical Analysis, 178, 112919.

- Pilli, N. R., Inamadugu, J. K., Kondreddy, N., Karra, V. K., Damaramadugu, R., & Seshagiri Rao, J. V. L. N. (2011).

- Nicolas, J. M., Gauthier, A., & Cléret, A. (2020). Impact of Donepezil on Brain Glucose Metabolism Assessed Using [18F]2-Fluoro-2-deoxy-D-Glucose Positron Emission Tomography Imaging in a Mouse Model of Alzheimer's Disease Induced by Intracerebroventricular Injection of Amyloid-Beta Peptide. Molecular Imaging and Biology, 22(5), 1319–1328.

- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method.

- Kim, T. K., Park, J. H., Lee, H. W., Shin, H. J., Lee, J. Y., & Kim, Y. C. (2022). Effects of Donepezil Treatment on Brain Metabolites, Gut Microbiota, and Gut Metabolites in an Amyloid Beta-Induced Cognitive Impairment Mouse Pilot Model. International Journal of Molecular Sciences, 23(19), 11842.

- Mihira, M., & Takeda, S. (2000). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 25(3-4), 185–193.

- Odell, L. R., & Duggan, P. J. (2006). Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors. European Journal of Clinical Pharmacology, 62(12), 1013–1022.

- Da Silva, E., Best, M., & Fasquelle, C. (2014). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 19(12), 20334–20372.

- Stone, A. N., & Franklin, M. R. (2004). Inhibition and active sites of UDP-glucuronosyltransferases 2B7 and 1A1. Drug Metabolism and Disposition, 32(12), 1437–1443.

- Chen, Y., Liu, L., & Cheng, Z. (2011). Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients. The AAPS Journal, 13(2), 255–262.

- Kiriyama, A. (2022). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Pharmacokinetics and Experimental Therapeutics, 1(1), 1-8.

-

Wikipedia. (2023, October 27). Glucuronidation. In Wikipedia. Retrieved January 25, 2026, from [Link]

- Pilli, N. R., Inamadugu, J. K., Kondreddy, N., Karra, V. K., Damaramadugu, R., & Seshagiri Rao, J. V. L. N. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application.

- Lee, J. H., Lee, Y. J., & Kim, Y. C. (2020). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 10(10), 406.

- Yue, J., & Chen, S. (2021). Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. Frontiers in Pharmacology, 12, 634581.

- Kristoffersen, L., Oiestad, E. L., & Berg, T. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 138(2), 537–547.

- Boulton, D. W., & Fawcett, J. P. (1998). The Synthesis of O-Glucuronides.

-

PubChem. (n.d.). 6-o-Desmethyldonepezil glucuronide. Retrieved January 25, 2026, from [Link]

- American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.

- Basit, A., & Basit, H. (2022). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Pharmaceutics, 14(11), 2349.

- Al-Adwani, S., & Al-Saffar, M. (2020). Effects of donepezil on liver and kidney functions for the treatment of Alzheimer's disease. Journal of Taibah University Medical Sciences, 15(5), 363–368.

- de Souza, A. C. S., & de Oliveira, D. N. (2021). Glucuronidation of Drugs and Other Compounds. IntechOpen.

- Andersen, J. V., & Schwanenflugel, H. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(11), 661.

- Poirier, D., & Maltais, R. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(6), 613–620.

- IMCS. (2022, October 31). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS.

- U.S. Food and Drug Administration. (n.d.). Donepezil Hydrochloride. FDA.

- Potter, G. A. (2014). Contemporary Medicinal Chemistry of Glucuronides. University of Leicester.

- The Royal Society of Chemistry. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges.

- Mallet, C. R., & Sparks, T. C. (2018). Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. Chemical Research in Toxicology, 17(9), 1136–1143.

- Kim, T. K., Park, J. H., & Lee, H. W. (2022). Effects of Donepezil Treatment on Brain Metabolites, Gut Microbiota, and Gut Metabolites in an Amyloid Beta-Induce. International Journal of Molecular Sciences, 23(19), 11842.

- Poirier, D., & Maltais, R. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. PubMed.

- Kristoffersen, L., Oiestad, E. L., & Berg, T. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Inhibition and active sites of UDP-glucuronosyltransferases 2B7 and 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ [frontiersin.org]

- 8. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myadlm.org [myadlm.org]

- 13. mdpi.com [mdpi.com]

- 14. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 6-o-Desmethyldonepezil glucuronide

An In-Depth Technical Guide to the Chemical Structure and Analysis of 6-O-Desmethyldonepezil Glucuronide

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1] The clinical efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate within the body. Donepezil undergoes extensive hepatic metabolism, leading to a variety of Phase I and Phase II metabolites.[1][2] Among these, 6-O-desmethyldonepezil glucuronide stands out as a major terminal metabolite, resulting from the conjugation of the pharmacologically active Phase I metabolite, 6-O-desmethyldonepezil.[2][3]

This technical guide provides a comprehensive exploration of 6-O-desmethyldonepezil glucuronide for researchers, medicinal chemists, and drug development professionals. We will delve into its metabolic formation, detailed chemical structure, physicochemical properties, conceptual synthesis, and the state-of-the-art analytical methodologies required for its characterization and quantification. Understanding this specific metabolite is crucial for complete pharmacokinetic profiling, drug-drug interaction studies, and overall safety assessment of donepezil.

Part 1: Metabolic Pathway and Biological Significance

The journey from the parent drug, donepezil, to its glucuronidated metabolite is a classic two-phase process representative of xenobiotic transformation in the liver.

Phase I Metabolism: Formation of the Aglycone

The precursor to our topic compound is 6-O-desmethyl donepezil, an active metabolite of donepezil.[4] This initial transformation is a Phase I reaction, specifically an O-dealkylation. This process is primarily catalyzed by cytochrome P450 (CYP) isoenzymes, with CYP2D6 and CYP3A4 being the major contributors.[2][5][6] The O-demethylation occurs at the 6-position of the indanone ring system, exposing a phenolic hydroxyl group. This newly formed hydroxyl group serves as the reactive site for subsequent Phase II conjugation. Although 6-O-desmethyl donepezil retains pharmacological activity, its concentration in plasma is significantly lower than that of the parent drug.[2][3]

Phase II Metabolism: Glucuronide Conjugation

The exposed hydroxyl group of 6-O-desmethyl donepezil makes it a substrate for UDP-glucuronosyltransferase (UGT) enzymes.[7][8] Glucuronidation is a critical Phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate.[9] This reaction serves three primary purposes:

-

Increased Hydrophilicity: The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the molecule.

-

Detoxification: In most cases, glucuronidation leads to pharmacological inactivation of the parent compound or its active metabolite.

-

Facilitated Excretion: The resulting hydrophilic conjugate is more readily eliminated from the body, primarily via the kidneys into the urine.[1][5][8]

The formation of 6-O-desmethyldonepezil glucuronide (sometimes referred to in literature as metabolite M11 or M12) represents a terminal step in the clearance pathway for this branch of donepezil metabolism.[7][8]

Part 2: Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's structure is fundamental to all further study.

Detailed Chemical Structure

6-O-Desmethyldonepezil glucuronide is formed by a β-glycosidic bond between the C1 anomeric carbon of D-glucuronic acid and the phenolic oxygen at the 6-position of the desmethyl-donepezil aglycone. The IUPAC name is (2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[10]

Physicochemical Data Summary

The key identifiers and computed properties for 6-O-desmethyldonepezil glucuronide are summarized below.

| Property | Value | Source |

| CAS Number | 220170-73-0 | [11] |

| Molecular Formula | C₂₉H₃₅NO₉ | [11] |

| Molecular Weight | 541.6 g/mol | [11] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Topological Polar Surface Area | 146 Ų | [10] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 10 |

Part 3: Synthesis and Preparation

The chemical synthesis of glucuronide metabolites is a non-trivial task, often required for generating analytical standards for metabolic studies. While this compound is available via custom synthesis, understanding the conceptual approach is valuable.[11]

Conceptual Synthetic Workflow

A common strategy for synthesizing O-glucuronides is the Koenigs-Knorr reaction or a modern variation thereof.[12] This involves the coupling of the aglycone (6-O-desmethyl donepezil) with a protected glucuronic acid donor.

Causality of Experimental Choices:

-

Aglycone Preparation: The starting material is 6-O-desmethyl donepezil. Its phenolic hydroxyl is the nucleophile that will attack the glucuronic acid donor.

-

Glucuronic Acid Donor: A glucuronic acid derivative where the hydroxyl groups are protected (e.g., as acetyl esters) and the anomeric carbon (C1) is activated with a good leaving group (e.g., a bromide) is used. The carboxyl group is typically protected as a methyl ester. This protection strategy is crucial to prevent side reactions and ensure the desired regioselectivity.

-

Coupling Reaction: The aglycone and the donor are reacted in the presence of a promoter, often a silver or mercury salt (e.g., silver triflate), which facilitates the departure of the leaving group and the formation of the glycosidic bond.[12]

-

Deprotection: Following the successful coupling, a hydrolysis step (e.g., using sodium methoxide followed by aqueous base) is required to remove the acetyl and methyl ester protecting groups, yielding the final product.

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 3. longdom.org [longdom.org]

- 4. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-o-Desmethyldonepezil glucuronide | C29H35NO9 | CID 71315758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-O-Desmethyl Donepezil Glucuronide (Mixture of Diastereomers) | CAS No- 220170-73-0 | NA [chemicea.com]

- 12. researchgate.net [researchgate.net]

6-O-Desmethyldonepezil Glucuronide: A Comprehensive Technical Guide for Drug Development Professionals

An In-Depth Exploration of a Key Donepezil Metabolite, from Synthesis to Bioanalysis

Authored by: A Senior Application Scientist

Introduction: Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[1] Among these, 6-O-desmethyldonepezil glucuronide emerges as a significant product of Phase II conjugation. This guide provides a detailed technical overview of this metabolite, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical quantification, and its pivotal role in the broader context of donepezil's pharmacokinetics.

Chemical and Physical Properties

6-O-Desmethyldonepezil glucuronide is the product of glucuronic acid conjugation to the phenolic hydroxyl group of 6-O-desmethyldonepezil, a Phase I metabolite of donepezil. This conjugation significantly increases the water solubility of the molecule, facilitating its excretion.

| Property | Value | Source |

| CAS Number | 220170-73-0 | , |

| Molecular Formula | C₂₉H₃₅NO₉ | , |

| Molecular Weight | 541.6 g/mol | , |

| Chemical Name | (2S,3S,4S,5R,6S)-6-((2-((1-(benzyl)piperidin-4-yl)methyl)-6-methoxy-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

Metabolic Pathway and Pharmacological Significance

Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP3A4) and subsequently by UDP-glucuronosyltransferases (UGTs).[1] The formation of 6-O-desmethyldonepezil glucuronide is a critical step in the detoxification and elimination pathway of donepezil.[2]

While the direct pharmacological activity of 6-O-desmethyldonepezil glucuronide has not been extensively reported, glucuronidation is generally considered a detoxification process that renders compounds pharmacologically inactive and facilitates their removal from the body.[3] However, the precursor, 6-O-desmethyl donepezil, has been reported to have comparable acetylcholinesterase inhibitory activity to the parent drug, though its contribution to the overall clinical effect is likely limited by lower systemic concentrations. The glucuronidation of this active metabolite is therefore a crucial step in terminating its pharmacological action.

Synthesis of 6-O-Desmethyldonepezil Glucuronide

The synthesis of glucuronide metabolites can be approached through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and the complexity of the aglycone.

Chemical Synthesis

The chemical synthesis of O-glucuronides, particularly of phenolic compounds like 6-O-desmethyldonepezil, typically involves the Koenigs-Knorr reaction or its modifications.[4] This involves the coupling of a protected glucuronic acid donor with the aglycone.

Conceptual Synthetic Workflow:

Protocol: General Procedure for Koenigs-Knorr Glycosylation

-

Step 1: Preparation of the Glycosyl Donor: Commercially available glucuronic acid is typically protected as a peracetylated methyl ester and then converted to a glycosyl bromide or a more reactive trichloroacetimidate donor.

-

Step 2: Glycosylation: The aglycone, 6-O-desmethyldonepezil, is reacted with the glycosyl donor in the presence of a promoter, such as silver triflate or trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an aprotic solvent like dichloromethane or acetonitrile.[5] The reaction is typically carried out under anhydrous conditions and at low temperatures to control stereoselectivity.

-

Step 3: Deprotection: The protecting groups (e.g., acetyl and methyl esters) on the glucuronic acid moiety are removed. This is often a two-step process involving saponification of the esters followed by removal of any other protecting groups under appropriate conditions.

-

Step 4: Purification: The final product is purified using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography.[6]

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, directly yielding the naturally occurring β-anomer.[7] This method utilizes UDP-glucuronosyltransferases (UGTs), either as recombinant enzymes or in liver microsome preparations.

Protocol: In Vitro Enzymatic Synthesis using Human Liver Microsomes

-

Step 1: Incubation Mixture Preparation: Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5-1.0 mg/mL)

-

6-O-desmethyldonepezil (substrate)

-

UDP-glucuronic acid (UDPGA) (cofactor, typically in excess)

-

A suitable buffer (e.g., phosphate buffer, pH 7.4)

-

A pore-forming agent like alamethicin to ensure UDPGA access to the enzyme active site.[8]

-

-

Step 2: Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 1-4 hours). The reaction can be monitored over time by analyzing aliquots.

-

Step 3: Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Step 4: Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. The supernatant, containing the glucuronide metabolite, can then be concentrated and purified.

-

Step 5: Purification: The synthesized glucuronide can be purified from the reaction mixture using solid-phase extraction (SPE) followed by preparative HPLC.[9]

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for the quantification of 6-O-desmethyldonepezil glucuronide in biological matrices for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.[10]

Workflow for LC-MS/MS Analysis:

Protocol: LC-MS/MS Quantification in Human Plasma

-

Step 1: Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Step 2: Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Step 3: Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of 6-O-desmethyldonepezil glucuronide (m/z 542.2). The product ions would need to be determined through infusion and fragmentation experiments, but a likely fragment would correspond to the aglycone (m/z 366.2) after the loss of the glucuronic acid moiety (176 Da).

-

-

Step 4: Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | ≤15% CV (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under various storage and processing conditions |

Conclusion and Future Perspectives

6-O-Desmethyldonepezil glucuronide is a key metabolite in the clearance of donepezil. A thorough understanding of its properties, synthesis, and bioanalysis is crucial for comprehensive drug development programs. The protocols and workflows outlined in this guide provide a solid foundation for researchers in this field. Future work should focus on elucidating the specific UGT isoforms responsible for its formation to better predict potential drug-drug interactions and to further refine our understanding of inter-individual variability in donepezil metabolism.

References

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

-

Li, H., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Molecules, 24(11), 2146. [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]

-

Atzrodt, J., et al. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(iii), 257-278. [Link]

-

Stachulski, A. V., & Perry, C. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 944-987. [Link]

-

Yoon, J., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Molecules, 28(5), 2352. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. In StatPearls. Retrieved from [Link]

-

Tiseo, P. J., et al. (1998). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology, 46(Suppl 1), 19–24. [Link]

-

Stachulski, A. V. (1998). The Synthesis of O-Glucuronides. Natural Product Reports, 15, 173-186. [Link]

-

Nativi, C., et al. (2012). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 17(9), 10464-10503. [Link]

-

Li, H., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Molecules, 24(11), 2146. [Link]

-

El-Kattan, Y., & Collins, J. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. Journal of medicinal chemistry, 53(1), 353–357. [Link]

-

BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]

-

Kiriyama, A. (2024). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Drug Metabolism & Toxicology, 15(2). [Link]

-

Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography, 25(8), 943-951. [Link]

-

PharmGKB. (n.d.). Donepezil. Retrieved from [Link]

-

Evotec. (n.d.). UGT Inhibition. Retrieved from [Link]

-

Lee, H. J., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(8), 1328–1335. [Link]

-

Teixeira, T. F., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current drug metabolism, 21(8), 604–629. [Link]

-

Zhou, J., et al. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In Methods in Molecular Biology (Vol. 2304, pp. 249–269). Humana, New York, NY. [Link]

-

Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography, 25(8), 943-951. [Link]

-

Rogers, S. L., & Friedhoff, L. T. (1998). Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. CNS Drug Reviews, 4(3), 237-253. [Link]

-

Tiseo, P. J., et al. (1998). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology, 46(Suppl 1), 19–24. [Link]

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UGT Inhibition | Evotec [evotec.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. scispace.com [scispace.com]

Molecular weight of 6-o-Desmethyldonepezil glucuronide

An In-Depth Technical Guide to the Molecular Weight and Characterization of 6-O-Desmethyldonepezil Glucuronide

Executive Summary: This technical guide provides a comprehensive analysis of 6-O-desmethyldonepezil glucuronide, a significant metabolite of the Alzheimer's disease therapeutic, donepezil. Addressed to researchers, scientists, and professionals in drug development, this document details the physicochemical properties, metabolic generation, and analytical characterization of this compound. The molecular weight is presented with both theoretical calculations and a discussion of the experimental methodologies required for its empirical validation. The guide includes detailed, field-proven protocols for the in vitro generation and subsequent quantification of the metabolite via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outlines a conceptual framework for its chemical synthesis. This document is structured to serve as a practical reference, blending foundational scientific principles with actionable experimental workflows.

Introduction: The Metabolic Fate of Donepezil

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism.[1][2] Donepezil is metabolized in the liver primarily through pathways involving the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4, followed by glucuronidation.[1][2][3]

One of the principal metabolic routes involves the O-dealkylation of donepezil at the 6-position of its indanone ring system, a reaction mediated predominantly by CYP2D6.[4] This Phase I metabolic transformation yields the active metabolite 6-O-desmethyldonepezil.[4][5] Subsequently, this phenolic metabolite undergoes a Phase II conjugation reaction, where uridine diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety. This process, known as glucuronidation, results in the formation of 6-O-desmethyldonepezil glucuronide, a more polar and water-soluble compound that can be more readily excreted from the body, primarily via the kidneys.[6] The characterization of such metabolites is a critical step in drug development, providing insights into drug clearance, potential drug-drug interactions, and overall safety profiles.

Caption: Metabolic pathway of Donepezil to its glucuronide metabolite.

Physicochemical Properties of 6-O-Desmethyldonepezil Glucuronide

A precise understanding of the physicochemical properties of a drug metabolite is fundamental for its identification, synthesis, and quantification. The key identifiers and properties for 6-O-desmethyldonepezil glucuronide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₅NO₉ | [7][8][9] |

| Molecular Weight | 541.6 g/mol | [7][8][9] |

| Exact Mass | 541.23118169 Da | [8][9] |

| CAS Number | 220170-73-0 | [7][8] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [8] |

Theoretical Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 6-O-desmethyldonepezil glucuronide, based on its molecular formula C₂₉H₃₅NO₉, is detailed below. This theoretical value is the cornerstone for mass spectrometry-based identification.

-

Carbon (C): 29 atoms × 12.011 u = 348.319 u

-

Hydrogen (H): 35 atoms × 1.008 u = 35.280 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 9 atoms × 15.999 u = 143.991 u

-

Total Molecular Weight: 348.319 + 35.280 + 14.007 + 143.991 = 541.597 u (approximates to 541.6 g/mol )

Experimental Verification of Molecular Weight and Structure

While theoretical calculations provide a precise expected value, experimental verification is imperative in scientific research. The primary techniques employed for the definitive identification and structural elucidation of drug metabolites like 6-O-desmethyldonepezil glucuronide are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the molecular weight of a metabolite.[10] When coupled with liquid chromatography (LC-MS), it allows for the separation of the metabolite from a complex biological matrix prior to mass analysis. For 6-O-desmethyldonepezil glucuronide, HRMS would be used to measure the exact mass of the protonated molecule ([M+H]⁺) at m/z 542.2386. The high mass accuracy of modern instruments (typically <5 ppm) allows for the unambiguous determination of the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural confirmation.[11] The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. Key fragment ions would include the loss of the glucuronic acid moiety (a neutral loss of 176.0321 Da) to yield the m/z of the 6-O-desmethyldonepezil aglycone at 366.2064.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the absolute confirmation of a novel metabolite's structure, isolation and analysis by NMR are required.[12] While technically demanding due to the typically low concentrations of metabolites, NMR provides unambiguous structural information by mapping the connectivity of atoms within the molecule. ¹H and ¹³C NMR spectra would confirm the presence of the indanone, benzylpiperidine, and glucuronide moieties, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) would establish the precise point of attachment of the glucuronic acid to the 6-oxygen of the desmethyl-donepezil core.

Methodologies for Characterization and Quantification

The following section provides detailed protocols that serve as a practical guide for researchers working with 6-O-desmethyldonepezil glucuronide.

Protocol: In Vitro Generation using Human Liver Microsomes

This protocol describes a standard method for generating Phase I and Phase II metabolites for initial identification.[10]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. To a final volume of 200 µL, add:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

1 mg/mL Human Liver Microsomes (HLMs)

-

5 mM Magnesium Chloride (MgCl₂)

-

1 µM Donepezil (from a concentrated stock in methanol or DMSO; final solvent concentration <1%)

-

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Phase I & II Reactions: Add the cofactors to initiate the reactions:

-

1 mM NADPH (for CYP450-mediated O-demethylation)

-

2 mM UDPGA (Uridine 5'-diphosphoglucuronic acid, for glucuronidation)

-

Optionally, include alamethicin (50 µg/mL) to activate UGT enzymes.

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound like 6-O-desmethyldonepezil-d7).[13]

-

Sample Preparation: Vortex the mixture vigorously, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a robust framework for the sensitive and selective quantification of the glucuronide metabolite.[11][14]

Caption: General workflow for LC-MS/MS analysis of drug metabolites.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Quantitation:

-

Parent Ion (Q1): m/z 542.2

-

Fragment Ion (Q3): m/z 366.2 (corresponding to the aglycone)

-

-

MRM Transition for Confirmation:

-

Parent Ion (Q1): m/z 542.2

-

Fragment Ion (Q3): A second, stable fragment ion.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak area for the analyte and the internal standard.

-

Construct a calibration curve using a certified reference standard of 6-O-desmethyldonepezil glucuronide by plotting the peak area ratio (analyte/internal standard) against the known concentrations.

-

Determine the concentration of the metabolite in the unknown samples by interpolation from the calibration curve.

-

Conceptual Framework: Chemical Synthesis of a Reference Standard

The availability of a pure, certified reference standard is a prerequisite for accurate quantification. While a detailed synthetic route is proprietary, a conceptual workflow can be constructed based on established organic chemistry principles for glucuronide synthesis.[15][16][17][18]

-

Synthesis of Aglycone: Prepare the precursor, 6-O-desmethyldonepezil, which involves the synthesis of the indanone core and coupling with the N-benzylpiperidine side chain.[18]

-

Protection of Glucuronic Acid: Utilize a protected glucuronic acid donor, typically methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. The acetyl groups protect the hydroxyls, and the methyl ester protects the carboxylic acid.

-

Koenigs-Knorr Glycosylation: React the phenolic 6-O-desmethyldonepezil with the protected glucuronyl bromide donor in the presence of a promoter, such as silver carbonate or silver triflate, to form the O-glycosidic bond.[16]

-

Deprotection: Remove the protecting groups in a two-step process. First, hydrolyze the methyl ester under basic conditions (e.g., with sodium hydroxide) to yield the carboxylate. Second, remove the acetyl groups using a base like sodium methoxide in methanol to reveal the free hydroxyls on the glucuronide moiety.

-

Purification: Purify the final product using techniques such as column chromatography or preparative HPLC to obtain a high-purity reference standard.[15] The identity and purity would then be confirmed by LC-MS, NMR, and other appropriate analytical methods.

Conclusion

The molecular weight of 6-O-desmethyldonepezil glucuronide is 541.6 g/mol , corresponding to the molecular formula C₂₉H₃₅NO₉. This value, derived theoretically and confirmed experimentally through high-resolution mass spectrometry, is a critical parameter for the study of donepezil's metabolic fate. This guide has provided the foundational knowledge and practical methodologies essential for the identification, characterization, and quantification of this key metabolite. The integration of metabolic context, analytical theory, and detailed experimental protocols offers researchers a comprehensive resource to support their work in drug metabolism and pharmacokinetics.

References

-

Donepezil | C24H29NO3 | CID 3152. PubChem, National Institutes of Health.[Link]

-

6-o-Desmethyldonepezil glucuronide | C29H35NO9 | CID 71315758. PubChem, National Institutes of Health.[Link]

-

6-O-Desmethyl Donepezil b-D-Glucuronide | C29H35NO9 | CID 171035944. PubChem, National Institutes of Health.[Link]

-

Donepezil. StatPearls, NCBI Bookshelf, National Institutes of Health.[Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace.[Link]

-

Donepezil. ClinPGx.[Link]

-

Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. PMC, National Institutes of Health.[Link]

-

Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology.[Link]

-

Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. MDPI.[Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen.[Link]

-

The Synthesis of O-Glucuronides. ResearchGate.[Link]

-

Donepezil. LiverTox, NCBI Bookshelf, National Institutes of Health.[Link]

- A process for preparation of intermediates of donepezil hydrochloride.

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.[Link]

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-O-Desmethyl Donepezil Glucuronide (Mixture of Diastereomers) | CAS No- 220170-73-0 | NA [chemicea.com]

- 8. 6-o-Desmethyldonepezil glucuronide | C29H35NO9 | CID 71315758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-O-Desmethyl donepezil-d7 | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 18. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Synthesis of 6-O-Desmethyldonepezil Glucuronide for Research Applications

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 6-O-desmethyldonepezil glucuronide, a critical metabolite of the Alzheimer's disease therapeutic, donepezil. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic chemical pathways, from the synthesis of the aglycone, 6-O-desmethyldonepezil, to its subsequent conjugation with glucuronic acid. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Donepezil Metabolism

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase[1][2]. Its efficacy is influenced by its metabolic fate in the body. Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP3A4) and through glucuronidation[3]. This metabolic cascade produces several metabolites, among which 6-O-desmethyldonepezil is a major active metabolite, exhibiting a pharmacological profile comparable to the parent drug. The subsequent glucuronidation of this metabolite is a crucial step in its detoxification and elimination pathway[3][4]. Access to a pure, well-characterized standard of 6-O-desmethyldonepezil glucuronide is therefore indispensable for a range of research applications, including drug metabolism and pharmacokinetic (DMPK) studies, as a reference standard in bioanalytical assays, and for investigating potential off-target effects.

Strategic Synthesis of 6-O-Desmethyldonepezil

The synthesis of 6-O-desmethyldonepezil is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic strategy, inferred from the synthesis of donepezil and its analogs, commences with the preparation of a suitably substituted indanone precursor, followed by its condensation with a protected piperidine moiety.

Part 1: Synthesis of the Indanone Core (5-hydroxy-6-methoxy-1-indanone)

The synthesis of the key intermediate, 5-hydroxy-6-methoxy-1-indanone, can be achieved through a Friedel-Crafts acylation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 5-hydroxy-6-methoxy-1-indanone

-

Friedel-Crafts Acylation: To a stirred suspension of aluminum chloride (AlCl₃) and lithium chloride (LiCl) in dichloromethane (CH₂Cl₂), add anisole. Cool the mixture to 0°C.

-

Slowly add a solution of 3-chloropropionyl chloride in CH₂Cl₂ to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-15 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 3-chloro-4'-(methoxy)propiophenone.

-

Intramolecular Cyclization: Heat the crude intermediate at 100-170°C for 4-8 hours to effect cyclization[5].

-

Cool the reaction mixture and pour it into ice water. Adjust the pH to 3-5 with hydrochloric acid.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-hydroxy-6-methoxy-1-indanone.

Part 2: Assembly of 6-O-Desmethyldonepezil

The subsequent steps involve the condensation of the indanone core with N-benzyl-4-piperidinecarboxaldehyde, followed by reduction and selective demethylation. A more direct approach, however, involves the use of a protected 5-hydroxy-6-methoxy-1-indanone and subsequent condensation. For the purpose of this guide, we will outline a conceptual pathway that leads to the desired product, drawing from established syntheses of donepezil analogs[6][7].

Experimental Protocol: Synthesis of 6-O-Desmethyldonepezil

-

Protection of the Phenolic Hydroxyl: The hydroxyl group of 5-hydroxy-6-methoxy-1-indanone should be protected with a suitable protecting group (e.g., benzyl ether) to prevent side reactions in the subsequent steps.

-

Condensation: The protected indanone is then condensed with N-benzyl-4-piperidinecarboxaldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature until completion.

-

Reduction: The resulting enone intermediate is then reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as ethanol or acetic acid. This step reduces the double bond.

-

Deprotection and Demethylation: A selective demethylation of the 6-methoxy group is the crucial step. This can be challenging due to the presence of other functional groups. Reagents such as boron tribromide (BBr₃) at low temperatures can be employed for selective demethylation of aryl methyl ethers. Careful control of stoichiometry and reaction conditions is essential to favor the demethylation at the 6-position.

-

Purification: The final product, 6-O-desmethyldonepezil, is purified by column chromatography on silica gel.

Glucuronidation of 6-O-Desmethyldonepezil

The introduction of the glucuronic acid moiety to the phenolic hydroxyl group of 6-O-desmethyldonepezil is a key transformation. Both chemical and enzymatic methods can be employed for this purpose. This guide will focus on a robust and widely applicable chemical method: the Koenigs-Knorr reaction, and the use of trichloroacetimidate donors.

Chemical Glucuronidation Strategy

The presence of a sterically hindered phenolic group in 6-O-desmethyldonepezil may require optimized conditions for efficient glucuronidation[8][9]. The use of a protected glucuronyl donor is essential to prevent self-condensation and other side reactions.

Experimental Protocol: Glucuronidation using a Trichloroacetimidate Donor

-

Preparation of the Glucuronyl Donor: A commonly used donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which can be converted to the more reactive trichloroacetimidate donor.

-

Glycosylation Reaction:

-

Dissolve 6-O-desmethyldonepezil and the trichloroacetimidate donor in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to a low temperature (e.g., -40°C to 0°C).

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the solution.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

-

Quenching and Workup:

-

Once the reaction is complete, quench it by adding a solid base, such as sodium bicarbonate.

-

Allow the mixture to warm to room temperature, dilute with dichloromethane, and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Deprotection:

-

The protecting groups on the glucuronic acid moiety (typically acetyl groups) and the methyl ester are removed in a subsequent step.

-

A two-step saponification can be employed: first, selective removal of the acetyl groups using a mild base like sodium methoxide in methanol at room temperature, followed by hydrolysis of the methyl ester using a stronger base such as lithium hydroxide in a mixture of tetrahydrofuran and water[8].

-

-

Purification: The final product, 6-O-desmethyldonepezil glucuronide, is a polar molecule and is best purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Rigorous purification and comprehensive characterization are paramount to ensure the identity and purity of the synthesized 6-O-desmethyldonepezil glucuronide for its use as a research standard.

Purification Techniques

| Technique | Stationary Phase | Mobile Phase (Typical) | Rationale |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients | For purification of non-polar to moderately polar intermediates like protected 6-O-desmethyldonepezil. |